Glutamyl group

Description

Structure

3D Structure

Properties

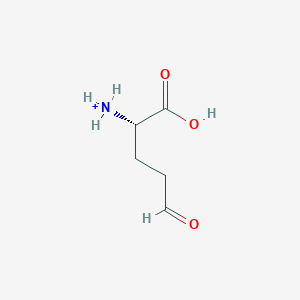

Molecular Formula |

C5H10NO3+ |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

[(1S)-1-carboxy-4-oxobutyl]azanium |

InChI |

InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9)/p+1/t4-/m0/s1 |

InChI Key |

KABXUUFDPUOJMW-BYPYZUCNSA-O |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[NH3+])C=O |

Canonical SMILES |

C(CC(C(=O)O)[NH3+])C=O |

Origin of Product |

United States |

Foundational & Exploratory

The γ-Glutamyl Cycle: A Lynchpin in Cellular Amino Acid Transport and Glutathione Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl cycle is a pivotal metabolic pathway that orchestrates the transport of amino acids across cellular membranes and governs the intricate balance of glutathione (B108866) (GSH), the cell's primary non-protein antioxidant. This technical guide provides a comprehensive exploration of the cycle's core mechanisms, the kinetic properties of its constituent enzymes, and the experimental methodologies employed in its investigation. Detailed signaling pathways illustrating the regulation of the cycle are presented, offering insights for therapeutic intervention and drug development.

Introduction: The Central Role of the γ-Glutamyl Cycle

First proposed by Orlowski and Meister, the γ-glutamyl cycle is a series of six enzymatic reactions that facilitates the translocation of amino acids into cells.[1][2][3] The cycle operates in various tissues, with notable activity in the kidney, liver, pancreas, and brain.[4][5] Its fundamental role extends beyond amino acid transport to include the synthesis and degradation of glutathione, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[6] An alternative perspective suggests the cycle's primary function may not be direct amino acid transport but rather the generation of intracellular signals, such as 5-oxoproline, which in turn regulate amino acid uptake.[7] This guide delves into the technical intricacies of this vital pathway.

The Core Mechanism of the γ-Glutamyl Cycle

The cycle initiates on the exterior of the cell membrane and concludes within the cytoplasm, effectively coupling the catabolism of extracellular glutathione to the transport of amino acids.

The six key enzymes orchestrating the cycle are:

-

γ-Glutamyl Transpeptidase (GGT): A membrane-bound enzyme that initiates the cycle by transferring the γ-glutamyl moiety from extracellular glutathione (or other γ-glutamyl compounds) to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide that is transported into the cell.[8]

-

γ-Glutamyl Cyclotransferase (GGC): A cytosolic enzyme that cleaves the imported γ-glutamyl-amino acid, releasing the amino acid and converting the γ-glutamyl portion into 5-oxoproline.[6][8]

-

5-Oxoprolinase (OPLAH): This cytosolic enzyme catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate (B1630785).[9]

-

γ-Glutamylcysteine Synthetase (GCL; also known as Glutamate-Cysteine Ligase): The rate-limiting enzyme in glutathione synthesis, GCL catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine in an ATP-dependent reaction.[10]

-

Glutathione Synthetase (GS): This enzyme catalyzes the final step in GSH synthesis, the ATP-dependent addition of glycine (B1666218) to γ-glutamylcysteine.[6][11]

-

Dipeptidase: A membrane-bound enzyme that hydrolyzes the cysteinyl-glycine dipeptide remaining after the initial action of GGT, releasing cysteine and glycine for cellular uptake.[8]

Below is a diagram illustrating the enzymatic steps of the γ-glutamyl cycle.

Quantitative Data: Enzyme Kinetics

The efficiency of the γ-glutamyl cycle is dictated by the kinetic parameters of its enzymes. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of γ-Glutamyl Transpeptidase (GGT)

| Substrate | Acceptor | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

|---|---|---|---|---|---|

| L-γ-Glutamyl-p-nitroanilide | Glycylglycine (B550881) | 8.56 | - | Rat Kidney | [12] |

| L-γ-Glutamyl-p-nitroanilide | - (Autotranspeptidation) | 2.02 | - | Rat Kidney | [12] |

| L-γ-Glutamyl-p-nitroanilide | H₂O (Hydrolysis) | 0.005 | - | Rat Kidney | [12] |

| γ-Glutamyl-(3-carboxyl)-4-nitroaniline | - | 25.9 | - | Bacillus subtilis | |

| γ-Glutamyl-(3-carboxyl)-4-nitroaniline | Glycylglycine | 0.97 | - | Bacillus subtilis |

| S-Nitrosoglutathione (GSNO) | Glycylglycine | 0.398 | - | - |[13] |

Table 2: Kinetic Parameters of Glutathione Synthesizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

|---|---|---|---|---|---|

| Glutathione Synthetase (GS) | ATP | 37 | 11 | Rat (recombinant) | [6][11] |

| Glutathione Synthetase (GS) | Glycine | 913 | 11 | Rat (recombinant) |[6][11] |

Experimental Protocols: Key Enzyme Assays

Accurate measurement of the enzymatic activities within the γ-glutamyl cycle is fundamental for research in this field. Detailed methodologies for the principal enzymes are provided below.

γ-Glutamyl Transpeptidase (GGT) Activity Assay (Colorimetric)

This widely used assay employs a synthetic substrate, L-γ-glutamyl-p-nitroanilide, which upon cleavage by GGT, releases the chromogenic product p-nitroaniline.

-

Principle: L-γ-Glutamyl-p-nitroanilide + Glycylglycine --(GGT)--> γ-Glutamyl-glycylglycine + p-Nitroaniline The rate of p-nitroaniline formation is monitored by the increase in absorbance at 405-418 nm and is directly proportional to GGT activity.[2][14][15]

-

Materials:

-

96-well clear flat-bottom microplate

-

Spectrophotometric microplate reader

-

GGT Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]

-

L-γ-Glutamyl-p-nitroanilide (GGPNA) solution

-

Glycylglycine solution

-

p-Nitroaniline (pNA) standard solution

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

-

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of pNA standard in GGT Assay Buffer.

-

Sample Preparation: Prepare tissue or cell lysates in ice-cold GGT Assay Buffer. Serum or plasma can often be used directly or diluted.

-

Reaction Mix Preparation: Prepare a working solution containing GGPNA and glycylglycine in GGT Assay Buffer.

-

Assay:

-

-

Data Analysis:

-

Generate a pNA standard curve.

-

Calculate the rate of pNA formation (ΔAbs/min) for each sample.

-

Determine GGT activity from the standard curve, typically expressed in mU/mL or U/L.

-

Below is a workflow for the colorimetric GGT activity assay.

γ-Glutamylcysteine Synthetase (GCL) and Glutathione Synthetase (GS) Activity Assay (HPLC-based)

This method allows for the direct quantification of the reaction products, γ-glutamylcysteine and glutathione, respectively.

-

Principle: GCL catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine. GS catalyzes the formation of glutathione from γ-glutamylcysteine and glycine. The thiol-containing products are derivatized and quantified by HPLC.[17][18]

-

Materials:

-

HPLC system with a suitable detector (e.g., electrochemical or fluorescence)

-

Reaction buffers

-

Substrates (L-glutamate, L-cysteine, γ-glutamylcysteine, glycine, ATP)

-

Derivatizing agent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or monobromobimane)[17][18]

-

Standards (γ-glutamylcysteine and glutathione)

-

Sample (crude microbial extracts, tissue homogenates, or purified enzyme)

-

-

Procedure:

-

Reaction: Incubate the sample with the appropriate substrates and ATP in the reaction buffer.

-

Termination and Derivatization: Stop the reaction and derivatize the thiol groups in the products.

-

HPLC Analysis: Separate and quantify the derivatized products using HPLC.

-

-

Data Analysis:

-

Generate a standard curve for the derivatized products.

-

Calculate the amount of product formed per unit time and protein concentration.

-

γ-Glutamyl Cyclotransferase (GGC) Activity Assay (Fluorescence-based)

This assay is suitable for high-throughput screening of GGC inhibitors.

-

Principle: The assay measures the cleavage of γ-glutamylcysteine by GGC. The remaining substrate is derivatized with 2,3-naphthalenedicarboxaldehyde to produce a fluorescent product.[3]

-

Materials:

-

96-well black flat-bottom microplate

-

Fluorescence microplate reader

-

Reaction buffer

-

γ-Glutamylcysteine substrate

-

2,3-naphthalenedicarboxaldehyde derivatizing agent

-

Sample

-

-

Procedure:

-

Reaction: Incubate the sample with γ-glutamylcysteine.

-

Derivatization: Add the derivatizing agent to the reaction mixture.

-

Fluorescence Measurement: Measure the fluorescence to determine the amount of remaining substrate.

-

-

Data Analysis:

-

The decrease in fluorescence is proportional to the GGC activity.

-

5-Oxoprolinase (OPLAH) Activity Assay (Fluorimetric)

This sensitive assay is based on the derivatization of the product, glutamate, with o-phthaldialdehyde.[7]

-

Principle: OPLAH catalyzes the conversion of 5-oxo-L-proline to glutamate. The glutamate produced is derivatized with o-phthaldialdehyde in the presence of a thiol to form a fluorescent product, which is then quantified by HPLC.[7]

-

Materials:

-

HPLC system with a fluorescence detector

-

Reaction buffer

-

5-oxo-L-proline and ATP

-

o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol)

-

Glutamate standard

-

Sample

-

-

Procedure:

-

Reaction: Incubate the sample with 5-oxo-L-proline and ATP.

-

Derivatization: Stop the reaction and derivatize the produced glutamate.

-

HPLC Analysis: Separate and quantify the fluorescent glutamate derivative.

-

-

Data Analysis:

-

Generate a standard curve for the derivatized glutamate.

-

Calculate the OPLAH activity based on the rate of glutamate formation.

-

Regulation of the γ-Glutamyl Cycle: Signaling Pathways

The expression and activity of the enzymes in the γ-glutamyl cycle are tightly regulated by various signaling pathways, particularly in response to oxidative stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those encoding enzymes of the γ-glutamyl cycle. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their transcription.[19][20][21]

-

GCL: Both the catalytic (GCLC) and modifier (GCLM) subunits of GCL are regulated by Nrf2, leading to increased glutathione synthesis capacity.[19][22]

-

GGT: Nrf2 also positively regulates the expression of GGT, enhancing the cellular capacity to utilize extracellular glutathione.[10]

The diagram below illustrates the Nrf2-mediated regulation of γ-glutamyl cycle enzymes.

Other Regulatory Mechanisms

In addition to the Nrf2 pathway, other signaling cascades, including those involving Ras, ERK, p38 MAPK, and PI3K, have been implicated in the regulation of GGT expression in response to oxidative stress.[23] Furthermore, there is evidence for NF-κB-independent regulation of GGT.[24]

Conclusion and Future Directions

The γ-glutamyl cycle is a sophisticated and highly regulated metabolic pathway that is integral to cellular function. Its dual role in amino acid transport and glutathione metabolism places it at the crossroads of cellular nutrition, detoxification, and redox signaling. For researchers in drug development, the enzymes of this cycle, particularly GGT and GCL, represent promising targets for therapeutic intervention in a range of pathologies, including cancer, neurodegenerative diseases, and conditions associated with oxidative stress.[6][8] Future research will likely focus on elucidating the tissue-specific regulation of the cycle, the precise interplay between its roles in transport and signaling, and the development of highly specific modulators of its enzymatic components. A deeper understanding of the γ-glutamyl cycle will undoubtedly pave the way for novel therapeutic strategies aimed at preserving cellular health and combating disease.

References

- 1. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nwlifescience.com [nwlifescience.com]

- 6. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Glutamyl Cycle [flipper.diff.org]

- 9. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 10. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. iris.santannapisa.it [iris.santannapisa.it]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Nrf2 and c-Jun regulation of antioxidant response element (ARE)-mediated expression and induction of gamma-glutamylcysteine synthetase heavy subunit gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Nrf2-Mediated Phase II Detoxification and Anti-oxidant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential regulation of γ-glutamyltransferase and glutamate cysteine ligase expression after mitochondrial uncoupling: γ-glutamyltransferase is regulated in an Nrf2- and NFκB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Glutamyl Group: Structure, Properties, and Biological Significance

This document provides a comprehensive overview of the this compound, detailing its fundamental structure, chemical properties, and its critical role as a post-translational modification in regulating cellular processes.

Executive Summary

The this compound, derived from the amino acid glutamic acid, is a fundamental chemical entity with profound implications in biochemistry and cell biology. Beyond its role as a protein building block, the glutamyl moiety is the central component of glutamylation, a reversible post-translational modification (PTM) that involves the addition of one or more glutamate (B1630785) residues to proteins.[1] This modification, particularly on tubulin, creates a "tubulin code" that finely tunes microtubule structure and function, thereby regulating essential cellular activities such as intracellular transport, cell division, and ciliary function.[2][3] Dysregulation of glutamylation is increasingly linked to a range of human diseases, including neurodegenerative disorders, cancers, and ciliopathies, making the enzymes that control this process attractive targets for therapeutic development.[4] This guide synthesizes current knowledge on the this compound, presenting its physicochemical properties, the enzymatic machinery governing its addition and removal, its functional consequences, and the experimental methods used for its study.

Structure and Chemical Properties of the this compound

The this compound is the acyl moiety derived from glutamic acid. Its structure is defined by a central alpha-carbon, an alpha-amino group, and a distinctive side chain containing a γ-carboxyl group.[5] This side chain confers acidic properties and is the site of unique biochemical reactions, most notably the formation of isopeptide bonds.

Chirality

Like glutamic acid, the this compound is chiral, existing as L- and D-enantiomers.[5][6] The L-form is the isomer incorporated into proteins during biosynthesis and is the primary substrate for the modifying enzymes discussed herein.[5]

Ionization and Physicochemical Properties

The this compound possesses three ionizable groups: the α-carboxyl group, the α-amino group, and the side-chain γ-carboxyl group. The protonation state of these groups is pH-dependent and critical to the molecule's chemical behavior and its influence on protein structure.[6][7] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of Glutamic Acid

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ | [6] |

| Molecular Weight | 147.13 g/mol | [8] |

| pKa (α-carboxyl) | ~2.10 - 2.19 | [6][8][9][10] |

| pKa (α-amino) | ~9.47 - 9.67 | [6][8][9][10] |

| pKa (side chain) | ~4.07 - 4.25 | [6][8][9][10] |

| Isoelectric Point (pI) | ~3.08 - 3.22 |[8][10] |

Glutamylation: A Key Post-Translational Modification

Glutamylation is a reversible PTM where glutamate residues are added to a target protein.[1] This process can involve the addition of a single glutamate (monoglutamylation) or a chain of multiple glutamates (polyglutamylation).[4] In a polyglutamate chain, the initial glutamate is attached via an isopeptide bond between its amino group and the γ-carboxyl group of a glutamate residue on the substrate protein.[1][4] Subsequent glutamates are added via standard peptide bonds to the α-carboxyl group of the preceding glutamate in the chain.[4]

The Enzymatic Machinery: TTLLs and CCPs

The dynamic regulation of glutamylation is controlled by two opposing enzyme families.

-

"Writers" - Glutamylases: The addition of glutamate residues is catalyzed by members of the Tubulin Tyrosine Ligase-Like (TTLL) family of enzymes.[11] Different TTLLs exhibit specificity for their substrates (e.g., α- or β-tubulin) and the type of modification they perform (initiation or elongation of the glutamate chain).[11]

-

"Erasers" - Deglutamylases: The removal of glutamate residues is performed by Cytosolic Carboxypeptidases (CCPs).[11][12] These enzymes reverse the modification, allowing for precise temporal and spatial control of protein glutamylation levels.

Major Substrates and Biological Functions

While several proteins are known to be glutamylated, tubulin, the building block of microtubules, is the most prominent and well-studied substrate.[13]

-

Microtubule Regulation: Glutamylation of the C-terminal tails of α- and β-tubulin is a key regulator of microtubule function.[11] It influences microtubule stability and dynamics, impacting processes like intracellular transport, vesicle trafficking, and the formation of the mitotic spindle during cell division.[2] The modification status also affects the binding of microtubule-associated proteins (MAPs) and molecular motors like kinesin and dynein.[2][3][13]

-

Ciliary Function: Cilia and flagella, which are critical for cell motility and sensory perception, contain axonemes rich in glutamylated tubulin.[14] Proper regulation of glutamylation is essential for the coordinated beating of motile cilia and for signal transduction in sensory cilia.[12]

-

Cellular Signaling and Disease: Aberrant glutamylation is linked to various pathologies. In neurodegenerative diseases, altered microtubule stability can impair axonal transport.[4] In cancer, changes in glutamylation can affect cell division and motility, contributing to tumor progression.[3] Ciliopathies, a class of genetic disorders, can also arise from mutations affecting glutamylation enzymes.

Quantitative Data

The activity of enzymes involved in glutamate metabolism is often characterized by specific kinetic parameters.

Table 2: Selected Kinetic Parameters of γ-Glutamyltransferases (GGT)

| Enzyme Source | Substrate | Acceptor | Kₘ Value (mM) | pH | Reference(s) |

|---|---|---|---|---|---|

| Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | Water | 25.9 ± 1.9 | 7.5 | [15] |

| Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | Water | 16.7 ± 1.8 | 9.0 | [15] |

| Human Liver | γ-glutamyl carboxynitroanilide | Glycylglycine | Varies with pH | Neutral | [16] |

| Bovine Kidney | S-Nitrosoglutathione (GSNO) | Glycylglycine | 0.398 ± 0.031 | 8.0 |[17][18] |

Note: Kₘ values for GGT can be highly dependent on the specific donor and acceptor substrates, as well as pH and other buffer conditions.

Experimental Protocols

Studying the this compound and its modifications requires specialized biochemical and analytical techniques.

Protocol 1: Determination of Glutamic Acid Side-Chain pKa by NMR Spectroscopy

This method allows for the residue-specific determination of pKa values within a protein.

-

Sample Preparation: Prepare a series of samples of the ¹⁵N, ¹³C-labeled protein in buffers spanning a wide pH range (e.g., pH 2 to 11).[19] Maintain a constant ionic strength across all samples.

-

NMR Data Acquisition: For each sample, acquire a series of two-dimensional NMR spectra, such as [¹H,¹³C]-HSQC or [¹H,¹H]-TOCSY experiments, at a constant temperature.[20][21] These experiments correlate atoms whose chemical shifts are sensitive to the protonation state of the carboxyl group.

-

Resonance Assignment: Assign the relevant peaks in the spectra to specific glutamate residues in the protein sequence.

-

Data Analysis: Plot the change in chemical shift (δ) for the side-chain carboxyl carbon (or nearby protons) as a function of pH.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the midpoint of the transition.[20]

Protocol 2: Analysis of Protein Glutamylation by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying glutamylation sites and chain lengths.[22]

-

Protein Extraction and Digestion: Extract proteins from cells or tissues, taking care to preserve the PTM state. Digest the proteins into smaller peptides using a protease like trypsin.

-

Enrichment (Optional): If desired, enrich for glutamylated peptides using immunoprecipitation with antibodies that recognize glutamylated residues (e.g., GT335).[13]

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution tandem mass spectrometer (MS/MS).[4][22] The instrument measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The addition of a glutamate residue results in a characteristic mass shift of 129.04 Da. The software can identify the modified peptides, pinpoint the exact site of modification, and determine the length of the polyglutamate chain based on the total mass shift.

Protocol 3: In Vitro Glutamylase Activity Assay

This assay measures the enzymatic activity of a specific TTLL enzyme.[23]

-

Reaction Components: Prepare a reaction mixture in a suitable buffer (e.g., BRB80) containing:

-

Substrate: Purified tubulin.

-

Enzyme: Purified, recombinant TTLL enzyme.

-

Co-substrate: ATP and radiolabeled [³H]-glutamate.

-

-

Reaction Incubation: Initiate the reaction by adding the enzyme and incubate the mixture at 37°C for a defined period (e.g., 1.5 hours).[2][23]

-

Reaction Quenching and Separation: Stop the reaction (e.g., by adding SDS-PAGE loading buffer). Separate the reaction products using SDS-polyacrylamide gel electrophoresis to resolve the tubulin from unincorporated [³H]-glutamate.

-

Detection and Quantification: Visualize the protein bands (e.g., by Coomassie staining). Excise the tubulin bands and quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

Analysis: The measured radioactivity is directly proportional to the glutamylase activity of the TTLL enzyme under the tested conditions.

Conclusion and Future Directions

The this compound is a versatile chemical structure whose significance extends far beyond its role in the primary sequence of proteins. As the functional unit of glutamylation, it acts as a crucial regulator of the microtubule cytoskeleton and other cellular systems. The intricate control exerted by TTLLs and CCPs allows cells to generate a complex PTM landscape that dictates protein function in a dynamic and context-dependent manner. A deeper understanding of the mechanisms that regulate glutamylating enzymes and the specific functional consequences of different glutamylation patterns will continue to be a fertile area of research. These efforts hold great promise for identifying novel therapeutic targets for a wide array of human diseases rooted in the dysregulation of this fundamental modification.

References

- 1. Polyglutamylation - Wikipedia [en.wikipedia.org]

- 2. Glutamylation is a negative regulator of microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Polyglutamylation: biology and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate (Glu) Amino Acid - Creative Peptides [creative-peptides.com]

- 6. Glutamic acid - Wikipedia [en.wikipedia.org]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Amino Acids [vanderbilt.edu]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. peptideweb.com [peptideweb.com]

- 11. Distinct roles of α‐ and β‐tubulin polyglutamylation in controlling axonal transport and in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polyglutamylation: a fine-regulator of protein function? ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Emerging Roles of Axonemal Glutamylation in Regulation of Cilia Architecture and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.santannapisa.it [iris.santannapisa.it]

- 18. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. doc.rero.ch [doc.rero.ch]

- 20. researchgate.net [researchgate.net]

- 21. NMR determination of pKa values for Asp, Glu, His, and Lys mutants at each variable contiguous enzyme-inhibitor contact position of the turkey ovomucoid third domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proteomics Analysis of Polyglutamylation - Creative Proteomics [creative-proteomics.com]

- 23. Molecular interactions between tubulin tails and glutamylases reveal determinants of glutamylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Protein Glutamylation: A Technical Guide

Introduction to a Novel Post-Translational Modification

Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome, enabling dynamic regulation of cellular processes. Among these, protein glutamylation, the addition of one or more glutamate (B1630785) residues to a substrate protein, has emerged as a critical regulator of protein function, particularly for the microtubule cytoskeleton.[1] This reversible modification, first discovered on tubulin, involves the formation of a peptide-like bond between the γ-carboxyl group of a glutamate residue within the protein's primary sequence and the amino group of a free glutamate.[1][2] Subsequent glutamate residues can then be added to the α-carboxyl group of the preceding glutamate, forming a side chain of variable length.[1] This guide provides an in-depth technical overview of the discovery, enzymatic machinery, and experimental methodologies that have been pivotal in understanding protein glutamylation.

The Initial Discovery: Unraveling the Complexity of Tubulin

The journey to discovering protein glutamylation began with investigations into the considerable heterogeneity of tubulin, the fundamental building block of microtubules.[1] In 1990, the team of Bernard Eddé and Philippe Denoulet, while studying tubulin variants in mouse brain cells, identified a novel PTM.[1] They found that glutamate residues were being added to the C-terminal tail of α-tubulin, forming polyglutamate side chains of varying lengths.[1] This seminal discovery opened the door to a new area of research focused on understanding the enzymes responsible for this modification and its functional consequences.[1]

The Core Machinery: A Dynamic Duo of Enzymes

The reversible nature of protein glutamylation is governed by the opposing actions of two key enzyme families: the Tubulin Tyrosine Ligase-Like (TTLL) enzymes, which add glutamate residues, and the Cytosolic Carboxypeptidases (CCPs), which remove them.[3][4]

-

Glutamylases (TTLLs): The enzymes responsible for adding glutamate residues are members of the Tubulin Tyrosine Ligase-Like (TTLL) family.[5] There are nine TTLLs in humans that have been identified as active glutamylases.[6] These enzymes exhibit specificity for initiating the glutamate chain (initiation) or adding subsequent glutamates (elongation), as well as preferences for α- or β-tubulin substrates.[7][8]

-

Deglutamylases (CCPs): The removal of glutamate chains is catalyzed by Cytosolic Carboxypeptidases (CCPs).[3][4] This enzyme family also displays specificity, with some members shortening the polyglutamate chain and others, like CCP5, being responsible for removing the initial glutamate at the branch point.[3][9]

The balance between TTLL and CCP activity is crucial for maintaining cellular homeostasis, and its disruption has been linked to various diseases, including neurodegeneration and ciliopathies.[3][4]

| Enzyme Family | Function | Key Members (Human) | Primary Substrate Specificity |

| Tubulin Tyrosine Ligase-Like (TTLL) | Adds glutamate residues (Glutamylation) | TTLL1, TTLL4, TTLL5, TTLL6, TTLL7, TTLL11, TTLL13 | Varies by member; includes initiation vs. elongation and α- vs. β-tubulin preference.[7][8] |

| Cytosolic Carboxypeptidase (CCP) | Removes glutamate residues (Deglutamylation) | CCP1, CCP2, CCP3, CCP4, CCP5, CCP6 | Varies by member; includes chain shortening and branch point removal.[9][10] |

Key Experimental Protocols in the Discovery and Characterization

The elucidation of protein glutamylation has relied on a combination of classic biochemical techniques and advanced analytical methods.

Initial Identification and Characterization

The first evidence for glutamylation came from meticulous protein chemistry.

Experimental Protocol: Radiolabeling and Peptide Analysis

-

Cell Culture and Radiolabeling: Neuronal cells, known for high tubulin modification levels, are cultured in the presence of [3H]-glutamate to metabolically label proteins.

-

Protein Extraction and Tubulin Purification: Total protein is extracted, and tubulin is purified, typically through cycles of temperature-dependent polymerization and depolymerization, followed by SDS-PAGE.

-

Proteolytic Digestion: The purified tubulin band is excised from the gel and subjected to digestion with a protease, such as trypsin, to generate smaller peptides.

-

Peptide Separation: The resulting peptides are separated using high-performance liquid chromatography (HPLC).

-

Analysis: Fractions are collected and analyzed for radioactivity by scintillation counting. Radioactive peaks corresponding to modified peptides are then subjected to amino acid analysis and sequencing to confirm the presence and location of the [3H]-glutamate.

Enzyme Identification and Activity Assays

Identifying the enzymes responsible for glutamylation required in vitro assays.

Experimental Protocol: In Vitro Glutamylation Assay

-

Reagent Preparation: Purified, unmodified tubulin is used as a substrate. Recombinant TTLL enzymes are expressed and purified.[3] The reaction buffer is prepared containing ATP and [3H]-glutamate.

-

Enzymatic Reaction: The purified tubulin, a specific TTLL enzyme, and [3H]-glutamate are incubated together in the reaction buffer at 37°C.

-

Reaction Quenching and Separation: The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

Detection: The gel is stained to visualize the tubulin band. The band is then excised, and the incorporated radioactivity is measured by scintillation counting to quantify the enzyme's activity. Alternatively, the reaction products can be analyzed by Western blot using glutamylation-specific antibodies.[8]

Site-Specific Mapping with Mass Spectrometry

Mass spectrometry (MS) has been indispensable for identifying the precise sites of glutamylation and the length of the glutamate chains.[11][12]

Experimental Protocol: Mass Spectrometry Analysis of Glutamylation

-

Sample Preparation: Glutamylated proteins are isolated, often by immunoprecipitation, and then digested into smaller peptides using an enzyme like trypsin.[11]

-

Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.[12]

-

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS2 scan).[13]

-

Data Analysis: The fragmentation pattern (MS2 spectrum) allows for the determination of the peptide's amino acid sequence. A mass shift of 129.04 Da (the mass of a glutamate residue) on a specific amino acid identifies it as a glutamylation site. The number of such shifts indicates the length of the polyglutamate chain.[3]

| Protein | Identified Glutamylation Site(s) | Organism/System |

| α-tubulin | E445 | T. brucei, Pig Brain |

| β-tubulin | E435 | T. brucei, Pig Brain |

| SdeA | E860 | Legionella pneumophila |

| Dishevelled 3 (DVL3) | C-terminal Methionine | Human |

Note: This table provides examples of identified glutamylation sites. The specific sites and chain lengths can vary between different tubulin isotypes and proteins.[6][13]

Signaling Pathways Regulated by Glutamylation

Tubulin glutamylation is a key component of the "tubulin code," a concept suggesting that different patterns of PTMs on microtubules regulate their interaction with a wide array of microtubule-associated proteins (MAPs) and molecular motors.[3] This is particularly critical in the function of cilia and flagella.

In motile cilia, the rhythmic beating required for functions like clearing mucus from airways is driven by dynein motor proteins that move along the microtubule axoneme.[14] The level of tubulin glutamylation, controlled by TTLLs and CCPs, directly influences the activity of these dynein motors.[15] An imbalance, either too little or too much glutamylation, can disrupt the asymmetric beating of cilia, leading to conditions like primary ciliary dyskinesia.[14][15][16] Glutamylation levels affect the structure and stability of the axoneme and regulate the velocity of intraflagellar transport (IFT) motors, such as kinesins, which are responsible for building and maintaining the cilium.[17][18]

Conclusion

The discovery of protein glutamylation has fundamentally altered our understanding of how protein function is regulated. Initially considered a tubulin-specific modification, it is now known to occur on a broader range of proteins, including nucleosome assembly proteins and components of signaling pathways.[6][19] The intricate interplay between TTLL glutamylases and CCP deglutamylases provides a dynamic mechanism for fine-tuning cellular processes. For researchers and drug development professionals, this pathway presents a promising area for therapeutic intervention, particularly in ciliopathies, neurodegenerative diseases, and cancer, where the regulation of the microtubule cytoskeleton is paramount. Further exploration of the enzymes, substrates, and functional outcomes of glutamylation will undoubtedly continue to yield critical insights into cellular biology and disease.

References

- 1. Polyglutamylation: a fine-regulator of protein function? ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyglutamylation - Wikipedia [en.wikipedia.org]

- 3. Glutamylation is a negative regulator of microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Tubulin glutamylation: a skeleton key for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. wjgnet.com [wjgnet.com]

- 8. Molecular interactions between tubulin tails and glutamylases reveal determinants of glutamylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytosolic carboxypeptidase 5 removes α- and γ-linked glutamates from tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A family of carboxypeptidases catalyzing α- and β-tubulin tail processing and deglutamylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Glutamylation: Mechanisms, Effects & Detection Methods - Creative Proteomics [creative-proteomics.com]

- 12. Proteomics Analysis of Polyglutamylation - Creative Proteomics [creative-proteomics.com]

- 13. Polyglutamylation: biology and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The Emerging Roles of Axonemal Glutamylation in Regulation of Cilia Architecture and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Emerging Roles of Axonemal Glutamylation in Regulation of Cilia Architecture and Functions [frontiersin.org]

- 17. Glutamylation regulates transport, specializes function, and sculpts the structure of cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Polyglutamylation is a post-translational modification with a broad range of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamyl Groups in Enzyme Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carboxyl-containing side chain of glutamic acid, the glutamyl group, is a versatile and critical component in the catalytic machinery of a vast array of enzymes. Its ability to act as a general acid, general base, nucleophile, and to coordinate with substrates and metal ions underscores its fundamental importance in biological catalysis. This technical guide provides an in-depth exploration of the multifaceted functions of glutamyl groups, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Catalytic Functions of Glutamyl Groups

The chemical properties of the glutamyl side chain, with a typical pKa of around 4.1 in aqueous solution, allow it to exist in either a protonated (glutamic acid) or deprotonated (glutamate) state at physiological pH.[1] This adaptability is central to its diverse catalytic roles.

General Acid-Base Catalysis

One of the most common roles for glutamyl residues is as a general acid or general base catalyst. In this capacity, the glutamyl side chain can donate or accept a proton, respectively, to facilitate the reaction. The precise pKa of the this compound within the enzyme's active site is finely tuned by the local microenvironment, often deviating significantly from its solution pKa to optimize its catalytic efficiency at a specific physiological pH.

A prime example is seen in the retaining β-glycoside hydrolases, where two conserved glutamyl residues are essential for catalysis. One acts as a general acid to protonate the glycosidic oxygen, facilitating the departure of the leaving group, while the other acts as a nucleophile.[2] In the second step of the double-displacement mechanism, the glutamyl residue that initially acted as the general acid then functions as a general base to activate a water molecule for hydrolysis of the glycosyl-enzyme intermediate.

Nucleophilic Catalysis

The deprotonated carboxylate of a glutamate (B1630785) residue can act as a potent nucleophile, directly attacking a substrate to form a covalent acyl-enzyme intermediate. This is a key feature in the catalytic mechanism of enzymes such as γ-glutamyltransferase (GGT). In GGT, a nucleophilic attack by a catalytic residue on the γ-glutamyl moiety of a substrate like glutathione (B108866) leads to the formation of a γ-glutamyl-enzyme intermediate.[3][4] This intermediate is then subject to attack by an acceptor molecule (water or an amino acid), completing the transfer or hydrolysis reaction.

Substrate Binding and Orientation

Glutamyl residues are frequently involved in the precise positioning of substrates within the active site through electrostatic interactions and hydrogen bonding. The negatively charged carboxylate group can interact favorably with positively charged groups on the substrate, ensuring proper orientation for catalysis. In glutathione S-transferases (GSTs), the γ-glutamyl moiety of glutathione is a primary determinant for binding, with the α-carboxylate group being obligatory for this interaction.[5]

Metal Ion Coordination

In metalloenzymes, glutamate residues often play a crucial role in coordinating with the catalytic metal ion, typically zinc. This interaction helps to position the metal ion correctly and to modulate its Lewis acidity, thereby activating a bound water molecule or a substrate for nucleophilic attack. In aminopeptidase (B13392206) A, a zinc metallopeptidase, a glutamate residue has been identified as one of the three ligands coordinating the catalytic zinc ion.[6]

Quantitative Analysis of this compound Function

The importance of glutamyl residues in catalysis can be quantitatively assessed by comparing the kinetic parameters of wild-type enzymes with those of mutants in which the key glutamate has been replaced, typically with a non-ionizable and structurally similar residue like glutamine (Gln) or a non-polar residue like alanine (B10760859) (Ala).

| Enzyme | Residue | Mutation | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bacillus circulans Xylanase | Glu172 | Wild-type | - | - | - | [7][8] |

| E172Q | - | - | Significantly Reduced | [9] | ||

| Fructose-2,6-bisphosphatase | Glu325 | Wild-type | - | - | - | [10] |

| E325A | - | - | Significantly Reduced | [10] | ||

| Glutamate Carboxypeptidase II | Glu424 | Wild-type | ~1 | ~1.2 | ~8.3 x 10⁵ | [11] |

| E424A | <0.001 | - | Complete loss of activity | [11][12] | ||

| Aminopeptidase A | Glu386 | Wild-type | - | - | - | [6] |

| E386A/D | No Activity | - | No Activity | [6] | ||

| Glu408 | Wild-type | - | - | - | [6] | |

| E408A | No Activity | - | No Activity | [6] | ||

| E408D | 5% of WT | Similar to WT | - | [6] | ||

| O⁶-alkylguanine-DNA-alkyltransferase | Glu172 | Wild-type | - | - | - | [13] |

| E172Q | - | - | Totally Abolished | [13] |

Table 1: Kinetic Parameters of Wild-Type vs. Glutamate Mutant Enzymes. This table summarizes the impact of mutating key glutamyl residues on the catalytic efficiency of several enzymes. A significant decrease or complete loss of activity upon mutation underscores the critical role of the this compound.

The pKa of a catalytic glutamyl residue is a critical determinant of its function. The protein microenvironment can dramatically shift this pKa from its value in solution to one that is optimal for catalysis at the physiological pH of the enzyme's location.

| Enzyme | Residue | pKa | Functional Role | Reference |

| Bacillus circulans Xylanase | Glu78 | 4.6 | Nucleophile | [7][8] |

| Glu172 | 6.7 | General Acid/Base | [7][8] | |

| Glu172 (in intermediate) | 4.2 | General Base | [7][8] | |

| Fructose-2,6-bisphosphatase | Glu325 | 5.6 (acidic pK) | General Acid-Base | [10] |

Table 2: pKa Values of Catalytic Glutamyl Residues in Enzyme Active Sites. This table highlights how the pKa of a glutamyl residue can be modulated within the enzyme active site to suit its specific catalytic role.

Experimental Protocols

Investigating the function of glutamyl residues in enzyme catalysis involves a combination of molecular biology, biochemical, and biophysical techniques.

Site-Directed Mutagenesis of a Glutamyl Residue

This protocol outlines a general procedure for replacing a specific glutamyl residue with another amino acid (e.g., glutamine or alanine) to probe its function.

Objective: To create a mutant enzyme with a specific amino acid substitution at a glutamyl residue.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the desired codon change

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

Appropriate growth media and antibiotics

Procedure:

-

Primer Design: Design complementary forward and reverse primers (~25-45 bases in length) that contain the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental template DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Protein Expression and Purification: Once the mutation is confirmed, express and purify the mutant protein for subsequent functional analysis.

Enzyme Kinetics Assay to Determine kcat and Km

This protocol describes a general method to determine the kinetic parameters of an enzyme, which can be applied to both wild-type and mutant forms.

Objective: To measure the initial reaction rates at various substrate concentrations to calculate kcat and Km.

Materials:

-

Purified enzyme (wild-type or mutant) of known concentration

-

Substrate stock solution

-

Assay buffer at the optimal pH for the enzyme

-

Spectrophotometer or other suitable detection instrument

-

Cuvettes or microplate

Procedure:

-

Prepare a Substrate Dilution Series: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.

-

Set up the Assay: In a cuvette or microplate well, add the assay buffer and the substrate solution to the desired final volume. Equilibrate the mixture to the optimal temperature for the enzyme.

-

Initiate the Reaction: Add a small, known amount of the enzyme to the substrate mixture and mix quickly.

-

Monitor the Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time, corresponding to product formation or substrate consumption. Record data at regular intervals.

-

Determine Initial Velocities (v₀): For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

-

Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Vmax and Km. The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Determination of pH-Rate Profile

This protocol outlines the procedure for measuring enzyme activity over a range of pH values to determine the pKa of catalytically important residues.

Objective: To determine the pH dependence of an enzyme's catalytic activity and infer the pKa values of key residues.

Materials:

-

Purified enzyme

-

Substrate

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, Tris, glycine)

-

pH meter

-

Spectrophotometer or other detection instrument

Procedure:

-

Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired experimental pH spectrum. Ensure the buffer components do not inhibit the enzyme.

-

Enzyme Activity Measurement: For each pH value, perform an enzyme kinetic assay as described in Protocol 3.2, keeping the substrate concentration constant (ideally at a saturating level to measure kcat, or at a low level to measure kcat/Km).

-

Data Plotting: Plot the logarithm of the kinetic parameter (e.g., log(kcat) or log(kcat/Km)) against the pH.

-

pKa Determination: The resulting bell-shaped or sigmoidal curve can be fitted to appropriate equations (e.g., the Dixon-Webb equation) to determine the apparent pKa values of the ionizable groups in the active site that are involved in catalysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Studying this compound Ionization

FTIR spectroscopy can be used to monitor the protonation state of carboxyl groups in proteins as a function of pH.

Objective: To determine the pKa of a specific glutamyl residue by monitoring the vibrational frequency of its carboxyl group.

Materials:

-

Highly purified and concentrated protein sample (>3 mg/mL)

-

A series of buffers for pH titration

-

D₂O (if measuring in a deuterium (B1214612) oxide environment to avoid water's strong IR absorbance)

-

FTIR spectrometer with a suitable sample cell (e.g., a demountable transmission cell)

Procedure:

-

Sample Preparation: Exchange the protein into the desired buffer at a specific pH. For measurements in D₂O, lyophilize the protein and redissolve it in the D₂O-based buffer.

-

Data Acquisition: Record the FTIR spectrum of the protein sample. A background spectrum of the buffer alone should also be recorded and subtracted from the protein spectrum.

-

pH Titration: Repeat the measurement at a series of different pH values.

-

Spectral Analysis: The C=O stretching vibration of the protonated carboxyl group (COOH) absorbs at a different frequency (typically ~1710-1740 cm⁻¹) than the deprotonated carboxylate group (COO⁻) (symmetric and asymmetric stretches). By monitoring the change in the intensity of these bands as a function of pH, a titration curve can be generated.

-

pKa Calculation: The pKa value corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal. This can be determined from the midpoint of the sigmoidal fit to the titration data.

Visualizing this compound Function in Catalytic Pathways

Graphviz diagrams can effectively illustrate the complex roles of glutamyl groups in enzyme-catalyzed reactions and related biological processes.

Catalytic Cycle of a Retaining Glycoside Hydrolase

Caption: Catalytic cycle of a retaining glycoside hydrolase.

Experimental Workflow for Characterizing a Catalytic Glutamyl Residue

References

- 1. Calculating pKa values in enzyme active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. The pKa of the general acid/base carboxyl group of a glycosidase cycles during catalysis: a 13C-NMR study of bacillus circulans xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yorku.ca [yorku.ca]

- 9. Abnormally high pKa of an active-site glutamic acid residue in Bacillus circulans xylanase. The role of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate 325 is a general acid-base catalyst in the reaction catalyzed by fructose-2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Site-directed mutagenesis of glutamic acid 172 to glutamine completely inactivated human O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamyl Groups in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamyl groups, derived from the amino acid glutamate (B1630785), are integral to a vast array of metabolic processes essential for cellular function, signaling, and homeostasis. The addition or modification of these groups, through processes known as glutamylation and carboxylation, serves as a critical regulatory mechanism in diverse pathways, including protein post-translational modification, amino acid metabolism, and one-carbon metabolism. Understanding the intricate involvement of glutamyl groups is paramount for elucidating fundamental biological mechanisms and for the development of novel therapeutic strategies targeting a wide range of diseases, from neurodegenerative disorders to cancer. This technical guide provides an in-depth exploration of the core metabolic pathways involving glutamyl groups, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for the scientific community.

Post-Translational Modification: Polyglutamylation of Tubulin

One of the most significant roles of glutamyl groups is in the post-translational modification of proteins, particularly the polyglutamylation of tubulin, the building block of microtubules. This reversible modification, involving the addition of a chain of glutamate residues to the C-terminal tails of α- and β-tubulin, creates a "tubulin code" that regulates microtubule structure and function.[1][2]

The Enzymatic Machinery: TTLLs and CCPs

The process of polyglutamylation is orchestrated by a family of enzymes known as Tubulin Tyrosine Ligase-Like (TTLL) enzymes, which act as glutamylases.[3][4] Conversely, the removal of glutamate residues is catalyzed by cytosolic carboxypeptidases (CCPs).[3] The balance between the activities of TTLLs and CCPs determines the length of the polyglutamate chains and, consequently, the functional state of the microtubules.

Different TTLL enzymes exhibit specificity for either α- or β-tubulin and can be further classified as "initiases," which add the first glutamate residue, or "elongases," which extend the polyglutamate chain.[3][4] For instance, TTLL4 and TTLL5 are primarily initiases for β- and α-tubulin, respectively, while TTLL1 and TTLL11 are elongases for α-tubulin.[3] TTLL7 can function as both an initiase and an elongase for β-tubulin.[1][3]

Functional Consequences of Tubulin Polyglutamylation

Polyglutamylation significantly influences the interaction of microtubules with a variety of microtubule-associated proteins (MAPs) and molecular motors, thereby impacting numerous cellular processes:

-

Axonal Transport: The level of tubulin polyglutamylation acts as a traffic-control mechanism in neurons, regulating the motility of mitochondria, lysosomes, and other cargoes along axons.[5]

-

Ciliary and Flagellar Function: Polyglutamylation is crucial for the proper beating of cilia and flagella.

-

Cell Division: This modification is enriched in the mitotic spindle and is important for chromosome segregation.

-

Neurodegeneration: Dysregulation of tubulin polyglutamylation, particularly hyperglutamylation resulting from mutations in CCPs, has been linked to neurodegenerative diseases.[3]

Quantitative Data: Enzyme Kinetics

The precise regulation of polyglutamylation is reflected in the kinetic parameters of the involved enzymes.

| Enzyme | Substrate(s) | Km (µM) | Vmax (µM/min) | Source Organism/System | Reference(s) |

| TTLL7 (recombinant) | Glutamate | 1100 | 0.012 | Mouse | [1] |

| TTLL7 (recombinant) | ATP | 150 | 0.012 | Mouse | [1] |

| TTLL7 (recombinant) | Tubulin (polymerized) | 1.8 | 0.012 | Mouse | [1] |

Table 1: Kinetic Parameters of Tubulin Polyglutamylase TTLL7.

Experimental Protocols

This protocol describes a method to measure the activity of tubulin polyglutamylases by quantifying the incorporation of radiolabeled glutamate into tubulin.

Materials:

-

Purified tubulin

-

Recombinant TTLL enzyme

-

Reaction buffer (e.g., 50 mM MES, pH 7.0, 8 mM MgCl₂, 2.5 mM DTT)

-

Paclitaxel (to stabilize microtubules)

-

[³H]glutamate

-

ATP

-

Ice

-

Water bath at 30°C and 37°C

-

Filter paper (e.g., Whatman 3MM)

-

Trichloroacetic acid (TCA)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, paclitaxel, and purified tubulin.

-

Incubate the mixture at 37°C for 10 minutes to allow for microtubule polymerization.[1]

-

Add the recombinant TTLL enzyme, [³H]glutamate, and ATP to the reaction mixture.[1]

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes for initial rate kinetics or 1 hour for steady-state).[1]

-

Stop the reaction by spotting an aliquot of the mixture onto filter paper and immediately immersing it in cold 10% TCA.

-

Wash the filter papers multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]glutamate.

-

Dry the filter papers and place them in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

This protocol provides a general workflow for the analysis of tubulin polyglutamylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Protein sample containing tubulin

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE reagents and equipment

-

In-gel digestion reagents (e.g., trypsin, chymotrypsin)

-

LC-MS/MS system (e.g., nanoLC coupled to a high-resolution mass spectrometer)

-

Data analysis software

Procedure:

-

Protein Extraction and Separation: Extract proteins from cells or tissues using a suitable lysis buffer. Separate the proteins by SDS-PAGE.

-

In-Gel Digestion: Excise the tubulin bands from the gel and perform in-gel digestion with a protease such as trypsin. A second digestion with a different protease (e.g., chymotrypsin) can improve sequence coverage.

-

LC-MS/MS Analysis: Analyze the resulting peptides by nanoLC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify peptides. The presence of polyglutamylation will result in a mass shift corresponding to the number of glutamate residues added. Manual validation of spectra corresponding to polyglutamylated peptides is often necessary.

Visualizing the Polyglutamylation Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multivalent Microtubule Recognition by Tubulin Tyrosine Ligase-Like Family Glutamylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTLL1 and TTLL4 polyglutamylases are required for the neurodegenerative phenotypes in pcd mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for polyglutamate chain initiation and elongation by TTLL family enzymes [ouci.dntb.gov.ua]

- 5. journals.biologists.com [journals.biologists.com]

Polyglutamylation: A Technical Guide to its Role as a Master Regulator of Protein Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglutamylation is a reversible and dynamic post-translational modification (PTM) that involves the addition of one or more glutamate (B1630785) residues to a substrate protein.[1][2][3] This addition of negatively charged glutamate chains, varying in length, serves as a crucial mechanism for fine-tuning protein function, localization, and interaction with other molecules.[2] Initially discovered and extensively studied on tubulin, the building block of microtubules, polyglutamylation is now recognized to modulate a diverse array of cellular processes by targeting a growing list of non-tubulin substrates.[4][5] Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases and cancer, making the enzymes that catalyze and reverse this modification attractive targets for therapeutic intervention.[1][6] This in-depth technical guide provides a comprehensive overview of the core principles of polyglutamylation, the enzymatic machinery governing its dynamics, its impact on protein function, and detailed methodologies for its study.

The Enzymatic Machinery of Polyglutamylation

The level of polyglutamylation is precisely controlled by the opposing actions of two enzyme families: tubulin tyrosine ligase-like (TTLL) enzymes, which act as polyglutamylases, and cytosolic carboxypeptidases (CCPs), which function as deglutamylases.[4][7]

Tubulin Tyrosine Ligase-Like (TTLL) Enzymes: The Writers

TTLLs are a family of enzymes responsible for adding glutamate residues to target proteins.[1][4] These enzymes exhibit specificity for both the substrate protein and the nature of the glutamylation—some act as initiases , adding the first glutamate to the protein backbone, while others are elongases , extending the polyglutamate chain.[1][6] This division of labor allows for the generation of diverse polyglutamylation patterns.[1]

The glutamylation reaction begins with the formation of a peptide bond between the γ-carboxyl group of a glutamate residue on the substrate protein and the amino group of a free glutamate molecule.[1] Subsequent elongation of the chain occurs through the addition of glutamate residues via a standard α-peptide bond.[1]

Cytosolic Carboxypeptidases (CCPs): The Erasers

CCPs are a family of enzymes that remove glutamate residues from polyglutamate chains, thereby reversing the modification.[4][7] Similar to TTLLs, CCPs can exhibit specificity for the length of the polyglutamate chain and the context of the modified glutamate residue.[8] The balance between TTLL and CCP activity determines the overall level and length of polyglutamylation on a given substrate, allowing for dynamic regulation of protein function in response to cellular signals.

Quantitative Insights into Polyglutamylation

The functional consequences of polyglutamylation are often dependent on the length of the added glutamate chain. Quantitative analysis of enzyme kinetics and the modification itself is therefore crucial for understanding its regulatory roles.

Table 1: Kinetic Parameters of Selected TTLL and CCP Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TTLLs | |||||

| mTTLL7 | Adult Mouse Microtubules (Tubulin) | 12.5 | - | - | [9] |

| mTTLL7 | Newborn Mouse Microtubules (Tubulin) | 11.3 | - | - | [9] |

| mTTLL7 | ATP | 13.3 - 21.3 | - | - | [9] |

| mTTLL7 | Glutamate | 12.0 - 12.8 | - | - | [9] |

| TTLL6 | Brain Microtubules | - | - | - | [6] |

| TTLL4 | Brain Microtubules | - | - | - | [6] |

| CCPs | |||||

| Nna1 (CCP1) | Biotin-3EG2E | 25.1 ± 2.4 | 1.1 ± 0.03 | 43,825 | [8] |

| Nna1 (CCP1) | Biotin-2EG3E | 50.4 ± 7.9 | 3.2 ± 0.2 | 63,492 | [8] |

| CCP4 | Biotin-3EG2E | 15.6 ± 1.5 | 0.09 ± 0.002 | 5,769 | [8] |

| CCP4 | Biotin-2EG3E | 35.8 ± 3.9 | 0.28 ± 0.01 | 7,821 | [8] |

| CCP6 | Biotin-3EG2E | 10.3 ± 1.1 | 0.44 ± 0.01 | 42,718 | [8] |

| CCP6 | Biotin-2EG3E | 16.9 ± 2.6 | 0.94 ± 0.05 | 55,621 | [8] |

Note: '-' indicates data not available in the cited sources. The activity of some enzymes was reported without full kinetic parameter determination.

Functional Regulation by Polyglutamylation

Tubulin and Microtubule-Based Processes

The most well-characterized substrate of polyglutamylation is tubulin. The C-terminal tails of both α- and β-tubulin are rich in glutamate residues and are major sites of this modification.[1] These tails protrude from the microtubule surface and act as interaction hubs for a multitude of microtubule-associated proteins (MAPs) and molecular motors.[2]

Polyglutamylation of tubulin can regulate:

-

Binding of MAPs: The affinity of MAPs, such as Tau and MAP2, for microtubules can be modulated by the length of the polyglutamate chains. Generally, a low to moderate level of glutamylation enhances binding, while hyperglutamylation can be inhibitory.[2][10]

-

Activity of Molecular Motors: The processivity and velocity of kinesin and dynein motors along microtubule tracks are influenced by tubulin polyglutamylation.[11][12] This provides a mechanism for regulating intracellular transport.

-

Microtubule Severing: The activity of microtubule-severing enzymes like spastin and katanin is stimulated by tubulin polyglutamylation, thereby influencing microtubule dynamics and stability.[10]

-

Microtubule Dynamics: Recent studies suggest that polyglutamylation can directly impact microtubule growth rates.[13][14]

Caption: Regulation of microtubule functions by polyglutamylation.

Non-Tubulin Substrates and Emerging Roles

Recent proteomic studies have expanded the list of polyglutamylation substrates beyond tubulin, revealing its involvement in a wider range of cellular processes.[4][5] For instance, the Wnt signaling pathway protein Dishevelled (DVL) has been shown to be polyglutamylated by TTLL11. This modification enhances DVL's capacity for phosphorylation and phase separation, thereby modulating its activity in the non-canonical Wnt pathway.[5][15]

Caption: Polyglutamylation of DVL3 regulates Wnt/PCP signaling.

Experimental Protocols for Studying Polyglutamylation

A variety of techniques are employed to detect, quantify, and functionally characterize protein polyglutamylation.

In Vitro Polyglutamylation Assay

This assay allows for the controlled addition of glutamate residues to a purified substrate protein by a recombinant TTLL enzyme.

Materials:

-

Purified recombinant TTLL enzyme (e.g., TTLL7)

-

Purified substrate protein (e.g., tubulin)

-

Reaction Buffer: 50 mM MES, pH 7.0, 8 mM MgCl₂, 2.5 mM DTT

-

Paclitaxel (B517696) (10 µM, for tubulin polymerization)

-

L-[³H]glutamate (for radioactive detection) or unlabeled L-glutamate

-

ATP (0.5 mM)

Protocol:

-

Prepare the reaction mixture by combining the reaction buffer, paclitaxel (if using tubulin), and the substrate protein.

-

Incubate the mixture at 37°C for 10 minutes to allow for tubulin polymerization into microtubules.[9]

-

Add the TTLL enzyme, L-[³H]glutamate, and ATP to initiate the reaction.

-

Incubate at 30°C for a desired time (e.g., 10 minutes for initial rate kinetics or 1 hour for steady-state).[9]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the products by SDS-PAGE and autoradiography (for radioactive detection) or by subsequent Western blotting or mass spectrometry.

Caption: Workflow for an in vitro polyglutamylation assay.

Mass Spectrometry for Polyglutamylation Analysis

Mass spectrometry (MS) is a powerful tool for identifying polyglutamylation sites and quantifying the length of the glutamate chains.

General Protocol Outline:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

-

Digest the proteins into peptides using a specific protease (e.g., trypsin for α-tubulin C-terminal analysis, AspN for β-tubulin).[16]

-

-

Peptide Enrichment (Optional):

-

For low-abundance polyglutamylated peptides, enrichment using antibodies specific for polyglutamylation can improve detection.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass shift corresponding to the addition of glutamate residues (129.04 Da) allows for the identification and quantification of polyglutamylated peptides.[1]

-

-

Data Analysis:

-

Use specialized software to analyze the MS/MS spectra to identify the modified peptides, localize the modification site, and determine the length of the polyglutamate chain.[16]

-

Western Blotting for Detecting Polyglutamylated Proteins

Western blotting provides a straightforward method for detecting the presence and relative abundance of polyglutamylated proteins in a sample.

Materials:

-

Primary antibody specific for polyglutamylation (e.g., GT335, which recognizes the branch point, or polyE, which recognizes longer chains)

-

HRP-conjugated secondary antibody

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash buffer (TBST: 10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation and SDS-PAGE:

-

Prepare protein lysates and separate them by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

-

-

Washing:

-

Secondary Antibody Incubation:

-

Washing:

-

Repeat the washing steps as in step 5.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.[17]

-

Polyglutamylation in Disease and as a Therapeutic Target

The critical role of polyglutamylation in regulating fundamental cellular processes means that its dysregulation is associated with a range of human diseases.

-

Neurodegeneration: Aberrant hyperglutamylation of tubulin has been linked to neurodegenerative disorders.[1] The resulting defects in axonal transport and microtubule stability are thought to contribute to neuronal cell death.[20]

-

Ciliopathies: Polyglutamylation is essential for the proper function of cilia, and mutations in TTLL and CCP enzymes have been associated with ciliopathies.[4]

-

Cancer: Altered polyglutamylation patterns have been observed in cancer cells, where they can impact cell division, migration, and invasion.[1]

The enzymes that control polyglutamylation, the TTLLs and CCPs, represent promising targets for the development of novel therapeutics for these and other diseases. The development of specific inhibitors or activators of these enzymes could provide a means to correct the aberrant polyglutamylation states associated with pathology.

Conclusion

Polyglutamylation is a highly dynamic and versatile post-translational modification that plays a pivotal role in regulating the function of a wide range of proteins. From controlling the intricate dance of molecules along microtubule highways to fine-tuning signaling pathways, the addition and removal of glutamate chains provides a sophisticated mechanism for cellular control. The continued development of advanced analytical techniques will undoubtedly uncover new substrates and functions of polyglutamylation, further solidifying its importance in health and disease and opening new avenues for therapeutic intervention.

References

- 1. Polyglutamylation: biology and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyglutamylation: a fine-regulator of protein function? ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyglutamylation: biology and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spatiotemporal manipulation of ciliary glutamylation reveals its roles in intraciliary trafficking and Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the Enzymatic and Functional Properties of Three Cytosolic Carboxypeptidase Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tubulin polyglutamylation differentially regulates microtubule‐interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Glutamylation is a negative regulator of microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanistic insights into TTLL11 polyglutamylase–mediated primary tubulin chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. ptglab.com [ptglab.com]

- 20. journals.biologists.com [journals.biologists.com]

A Technical Guide to the Mechanism of γ-Glutamyl Bond Formation in Glutathione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biochemical mechanisms, regulatory pathways, and experimental methodologies related to the formation of the γ-glutamyl bond, the foundational step in the synthesis of glutathione (B108866) (GSH).

Introduction: The Significance of the γ-Glutamyl Bond

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1] The unique properties of glutathione are largely conferred by its unconventional peptide bond between the γ-carboxyl group of glutamate (B1630785) and the α-amino group of cysteine. This γ-glutamyl bond renders GSH resistant to cleavage by most cellular peptidases, ensuring its stability and longevity within the cell.

The synthesis of this crucial bond is the first and rate-limiting step in the de novo production of glutathione.[2][3][4] This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL). Given its status as the rate-limiting enzyme, any change in GCL activity directly impacts the cell's capacity for glutathione synthesis.[2] Dysregulation of GCL function is implicated in a wide array of human diseases, including neurodegenerative disorders, cancer, and diabetes, making it a key target for therapeutic intervention.[2]

The Enzymatic Machinery: Glutamate-Cysteine Ligase (GCL)

In mammals, GCL is a heterodimeric enzyme composed of two distinct subunits encoded by separate genes: a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[3][5][6]

-

GCL Catalytic Subunit (GCLC): This ~73 kDa subunit contains all the necessary binding sites for the substrates (glutamate, cysteine, and ATP) and is solely responsible for the catalytic activity of the enzyme.[6] While the GCLC monomer can synthesize γ-glutamylcysteine on its own, its kinetic properties are suboptimal under physiological conditions.[2]

-